molecular formula C2I4 B1221444 Tetraiodoethylene CAS No. 513-92-8

Tetraiodoethylene

Cat. No.: B1221444
CAS No.: 513-92-8
M. Wt: 531.64 g/mol
InChI Key: ZGQURDGVBSSDNF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tetraiodoethylene plays a role in biochemical reactions primarily due to its iodine content. It interacts with various enzymes and proteins, often through halogen bonding, which can influence the activity of these biomolecules. For example, this compound reacts with ethylamine to form ethylamine di-tetraiodoethylene and ethylaminethis compound . These interactions can alter the structure and function of the proteins involved, potentially affecting biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, turning brown and emitting a characteristic odor . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.

Preparation Methods

Tetraiodoethylene can be synthesized through several methods:

Scientific Research Applications

Comparison with Similar Compounds

Tetraiodoethylene can be compared with other similar compounds such as:

  • 1,2-Diiodoethylene
  • Triiodoethylene
  • Tetrafluoroethylene
  • Tetrachloroethylene
  • Tetrabromoethylene

This compound is unique due to its high iodine content, which imparts distinctive chemical properties and reactivity compared to its halogenated counterparts .

Properties

IUPAC Name

1,1,2,2-tetraiodoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2I4/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQURDGVBSSDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(I)I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2I4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042462
Record name Tetraiodoethene
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Molecular Weight

531.64 g/mol
Source PubChem
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CAS No.

513-92-8
Record name Tetraiodoethylene
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Record name Tetraiodoethylene
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Record name Tetraiodoethylene
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Record name Ethene, 1,1,2,2-tetraiodo-
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Record name Tetraiodoethene
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Record name Tetraiodoethylene
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Record name TETRAIODOETHYLENE
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Customer
Q & A

Q1: What is the molecular formula and weight of tetraiodoethylene?

A1: this compound has the molecular formula C2I4 and a molecular weight of 531.63 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques have been employed, including:

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. For instance, polymeric carbon derived from this compound exhibits intense IR bands at 2150 cm-1, attributed to polyyne stretching vibrations [].
  • Raman Spectroscopy: This technique provides complementary information about molecular vibrations and can be used to study this compound in various states. []
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for studying the interactions of this compound with other molecules, such as halide anions, in solution. []

Q3: What is unique about the bonding interactions of this compound?

A3: this compound is a powerful halogen bond donor due to the presence of four iodine atoms. [, , , , , , ] It readily forms halogen bonds (C-I···X) with various acceptor species, including halide anions, N-oxides, thiones, and other electron-rich entities. [, , , , , , , ]

Q4: How does halogen bonding with this compound influence crystal packing?

A4: Halogen bonds involving this compound play a crucial role in directing the self-assembly of molecules in the solid state. This can lead to the formation of various supramolecular architectures, including:

  • Extended Chains: Observed in cocrystals of this compound with diacetylene-linked heterocycles [] and 2-mercapto-1-methylimidazole. []
  • Two-Dimensional Layers: Seen in cocrystals of this compound with triphenylphosphine selenide. []
  • Three-Dimensional Frameworks: Observed in cocrystals of this compound with 1,4-diisocyanobenzene. []

Q5: Can you give an example of how this compound has been used in crystal engineering?

A5: this compound has been successfully used to construct supramolecular insulating networks around conducting nanowires. [] This "pea-in-a-pod" approach utilizes halogen bonding to create an insulating sheath, showcasing its potential in material science.

Q6: Can this compound be polymerized?

A6: Yes, this compound can be polymerized using alkali metals in toluene. This reaction yields polymeric carbon containing residual iodine. [] The polymerization process can involve the formation of diiodoacetylene as an intermediate. []

Q7: Has this compound shown any historical relevance in fungistatic applications?

A7: Early research investigated the fungistatic activity of this compound. [, ] While it showed some activity against fungi like Fusarium graminearum, Penicillium digitatum, and Botrytis allii, this activity wasn't solely attributed to electron withdrawal from the double bond by iodine atoms. [] Further research explored the relationship between the electronic properties of substituents on ethylenic compounds and their fungistatic activity. []

Q8: How is computational chemistry used to understand this compound and its interactions?

A8: Computational methods, particularly Density Functional Theory (DFT), have been valuable tools for:

  • Characterizing Halogen Bonds: DFT calculations can quantify the strength of halogen bonds formed by this compound. For instance, I···C interactions in co-crystals have been estimated to range from -4.07 to -5.45 kcal/mol. []
  • Analyzing Bonding Interactions: Techniques like Natural Bond Orbital (NBO) analysis help elucidate the nature of interactions, such as charge transfer in halogen bonds involving this compound. [, ]

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